molecular formula C19H15FN6O2 B2814258 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 863018-45-5

2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

Cat. No. B2814258
CAS RN: 863018-45-5
M. Wt: 378.367
InChI Key: XNHZKUWAPZCVRR-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known as [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These compounds have been evaluated for their antiproliferative activity against several cancer cell lines . In particular, a compound from this class demonstrated potent antiproliferative activity and good selectivity between cancer and normal cells .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from spectroscopic data. For instance, 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Energetic Materials

Compounds with a [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based structure have been synthesized effectively and used in the creation of energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Medicinal Chemistry

Triazole compounds, which include the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, exhibit broad biological activities such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They have been incorporated into many medicinal scaffolds .

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has potential therapeutic applications in cancer treatment .

Fatty Acid-Binding Proteins (FABPs) Inhibitors

FABP4 and FABP5 have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . Triazole compounds could potentially be used to inhibit these proteins .

USP28 Inhibitors

New [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated as potent USP28 inhibitors . USP28 is a deubiquitinating enzyme, and its inhibition has potential therapeutic applications in cancer treatment .

Material Chemistry

Compounds containing triazole have an important application value in various fields, including material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Future Directions

The future directions for research on this compound could involve further investigation of its antiproliferative activity against different cancer cell lines. Additionally, more studies could be conducted to elucidate its exact mechanism of action .

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c20-14-8-6-13(7-9-14)10-26-18-17(23-24-26)19(28)25(12-21-18)11-16(27)22-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHZKUWAPZCVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

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